Theophylline-13C2d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

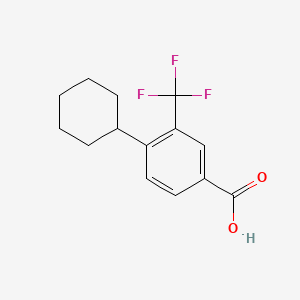

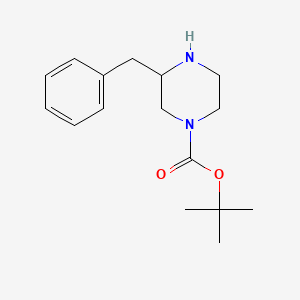

Theophylline-13C2d6, also known as 3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-13C2d6, is a stable isotope-labeled compound of theophylline. Theophylline itself is a methylxanthine derivative commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease. The stable isotope labeling in this compound allows for its use in various analytical and research applications, particularly in pharmacokinetic studies and metabolic research .

Mecanismo De Acción

Target of Action

Theophylline, a methylxanthine derivative, primarily targets phosphodiesterase and adenosine receptors . It also interacts with histone deacetylase . In the context of bacterial pathogens, theophylline exhibits robust binding affinity to CviR in Chromobacterium violaceum and RhlR in Pseudomonas aeruginosa , key participants in the quorum sensing-mediated biofilm pathways .

Mode of Action

Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation . It also blocks adenosine receptors . In bacterial pathogens, theophylline inhibits quorum sensing activity and biofilm formation .

Biochemical Pathways

Theophylline affects several biochemical pathways. It increases the force of contraction of diaphragmatic muscles through enhancement of calcium uptake through adenosine-mediated channels . In bacteria, it inhibits the production of key virulence factors, including pyocyanin, rhamnolipid, protease, and biofilm formation .

Pharmacokinetics

Theophylline is well absorbed when taken orally, and its rate of absorption can be erratic . It distributes rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . It also has anti-inflammatory effects . In bacterial pathogens, theophylline effectively inhibits quorum sensing activity and biofilm formation .

Action Environment

Theophylline’s action can be influenced by various environmental factors. For instance, its clearance can be affected by high carbohydrate-low protein diet, or ingestion of caffeinated products . Factors such as gender, smoking, heart failure, hypoxia, age, and liver disease also affect the half-life of theophylline .

Análisis Bioquímico

Biochemical Properties

Theophylline-13C2d6 interacts with various enzymes and proteins. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cAMP production in cells overexpressing adenylyl cyclase 5 (ADCY5) . It also affects gene transcription and inflammatory biochemical networks .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterase, blocks adenosine receptors, and activates histone deacetylase . These actions contribute to its therapeutic effects in diseases like asthma and COPD .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the expression of enzymes pivotal in theophylline metabolism, such as CYP1A2 and CYP2E1, varies over time . Theophylline metabolism is suppressed at certain times, leading to elevated hepato-cardiac toxicities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on Beagle dogs, the bioavailability of theophylline was influenced by food intake and varied with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver cytochrome P450 (CYP450) 1A2 . This metabolism contributes to the clearance of theophylline from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It rapidly distributes into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin .

Subcellular Localization

Given the nature of theophylline, it can be inferred that it may localize in various cellular compartments where it exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Theophylline-13C2d6 involves the incorporation of carbon-13 and deuterium isotopes into the theophylline molecule. The synthesis typically starts with the precursor compounds labeled with these isotopes. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotopes without altering the core structure of theophylline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the isotopic labeling and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Theophylline-13C2d6 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products:

Oxidation: 1,3-Dimethyluric acid.

Reduction: Reduced forms of theophylline, though less common.

Substitution: Various substituted theophylline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Theophylline-13C2d6 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of theophylline in the body.

Metabolic Research: Helps in understanding the metabolism of theophylline and its interactions with other compounds.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to ensure accuracy and precision.

Biomedical Research: Investigated for its potential effects on various biological pathways and its role in treating respiratory diseases .

Comparación Con Compuestos Similares

Theophylline-13C2d6 is compared with other methylxanthine derivatives such as:

Caffeine: Similar in structure but primarily acts as a central nervous system stimulant.

Theobromine: Found in chocolate, has milder effects on the central nervous system compared to caffeine and theophylline.

Pentoxifylline: Used to improve blood flow in patients with circulation problems .

Uniqueness: this compound’s uniqueness lies in its stable isotope labeling, which makes it invaluable for precise analytical and research applications. This labeling allows for detailed studies on the pharmacokinetics and metabolism of theophylline without interference from endogenous compounds .

Propiedades

Número CAS |

1782458-84-7 |

|---|---|

Fórmula molecular |

C7H8N4O2 |

Peso molecular |

188.188 |

Nombre IUPAC |

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |

Clave InChI |

ZFXYFBGIUFBOJW-KLFIIISESA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Sinónimos |

3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-13C2d6; 3,7-Dihydro-1,3-dimethyl- 1H-purine-2,6-dione-13C2d6; 1,3-Dimethylxanthine-13C2d6; Accurbron-13C2d6; Aerobin-13C2d6; Armophylline-13C2d6; Asmax-13C2d6; Bronkodyl-13C2d6; Theophyl-13C2d6; Theoplus-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)